molecular formula C13H18Cl3F3N2 B1602380 1-(2-Chloroethyl)-4-[3-(trifluoromethyl)phenyl]piperazine dihydrochloride CAS No. 57061-71-9

1-(2-Chloroethyl)-4-[3-(trifluoromethyl)phenyl]piperazine dihydrochloride

Cat. No.: B1602380
CAS No.: 57061-71-9
M. Wt: 365.6 g/mol
InChI Key: LWBQLTGEORFBGY-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-4-[3-(trifluoromethyl)phenyl]piperazine dihydrochloride is a chemical compound known for its unique structure and properties It features a piperazine ring substituted with a 2-chloroethyl group and a 3-(trifluoromethyl)phenyl group

Preparation Methods

The synthesis of 1-(2-Chloroethyl)-4-[3-(trifluoromethyl)phenyl]piperazine dihydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving ethylenediamine and a suitable dihaloalkane.

    Substitution with 2-Chloroethyl Group: The piperazine ring is then reacted with 2-chloroethyl chloride under basic conditions to introduce the 2-chloroethyl group.

    Introduction of the 3-(Trifluoromethyl)phenyl Group: The final step involves the reaction of the intermediate with 3-(trifluoromethyl)benzene under appropriate conditions to yield the desired compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(2-Chloroethyl)-4-[3-(trifluoromethyl)phenyl]piperazine dihydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, forming different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The chloroethyl group can be hydrolyzed under acidic or basic conditions to form the corresponding alcohol.

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Chloroethyl)-4-[3-(trifluoromethyl)phenyl]piperazine dihydrochloride has several scientific research applications:

    Pharmaceuticals: It is studied for its potential use as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.

    Chemical Research: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-4-[3-(trifluoromethyl)phenyl]piperazine dihydrochloride involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its bioavailability.

Comparison with Similar Compounds

1-(2-Chloroethyl)-4-[3-(trifluoromethyl)phenyl]piperazine dihydrochloride can be compared with other similar compounds, such as:

    1-(2-Chloroethyl)-4-phenylpiperazine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    1-(2-Chloroethyl)-4-[4-(trifluoromethyl)phenyl]piperazine: The position of the trifluoromethyl group affects the compound’s reactivity and interactions.

    1-(2-Bromoethyl)-4-[3-(trifluoromethyl)phenyl]piperazine: The bromoethyl group may exhibit different reactivity compared to the chloroethyl group.

The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased stability and lipophilicity, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-(2-chloroethyl)-4-[3-(trifluoromethyl)phenyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClF3N2.2ClH/c14-4-5-18-6-8-19(9-7-18)12-3-1-2-11(10-12)13(15,16)17;;/h1-3,10H,4-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWBQLTGEORFBGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCl)C2=CC=CC(=C2)C(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl3F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90592328
Record name 1-(2-Chloroethyl)-4-[3-(trifluoromethyl)phenyl]piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57061-71-9
Record name 1-(2-Chloroethyl)-4-[3-(trifluoromethyl)phenyl]piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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